Salmeterol xinafoate
Overview
Description
Salmeterol xinafoate is a selective beta2-adrenoceptor agonist known for its bronchodilatory effect, lasting at least 12 hours following inhalation. Unlike immediate relief medications, it is designed for regular twice-daily treatment of reversible airways obstruction, offering a significant improvement in both objective and subjective measures of asthma control. The substance demonstrates particular utility in managing nocturnal asthma by improving sleep quality due to its long duration of effect (Brogden & Faulds, 1991).
Scientific Research Applications
Pharmacokinetics and Metabolism
Salmeterol xinafoate, as an inhaled long-acting selective β2-adrenoceptor agonist, demonstrates unique pharmacokinetics. It undergoes extensive metabolism, predominantly in the feces, with less than 5% excreted unchanged in urine. Notably, its systemic concentrations remain low or undetectable at therapeutic doses, which is significant considering the systemic effects are dose-dependent (Cazzola, Testi, & Matera, 2002).
Synthesis and Physical Characteristics
Research has explored various methods for synthesizing (R)-(-)-salmeterol, including microbial cultures and asymmetric reduction, highlighting the enantioselective synthesis process. The physical characteristics of salmeterol xinafoate, confirmed through various techniques like X-ray diffraction and thermal analysis, are crucial for ensuring drug quality (Anwar, El-Haggar, & Zaghary, 2015).
Delivery Systems
Advancements in inhaled drug delivery systems for salmeterol xinafoate have been significant. The design and research on delivery systems, such as inhaled aerosol and dry powder inhalers, are vital for effective treatment of conditions like asthma and chronic obstructive pulmonary diseases (Li, Wang, Du, & Li, 2013).
Polymorphic Forms and Stability
The polymorphic forms of salmeterol xinafoate, Forms I and II, have been characterized using Raman and near-infrared spectroscopy. Understanding these forms is essential for drug development and stability. The study of solid-state transitions and stability under various conditions is critical for pharmaceutical applications (Ali et al., 2008).
Novel Analytical Methods
Development of new spectrofluorimetric methods for determining salmeterol xinafoate in dosage forms and plasma has been a research focus. These methods are crucial for ensuring drug quality and efficacy, especially under different stress conditions like alkali, acid, and oxidative conditions (Omar, Hammad, & Awad, 2017).
Nanoparticle Studies
Research on the cytotoxicity and genotoxicity of salmeterol xinafoate nanoparticles has been conducted to assess their safety for pulmonary disorders. These studies are crucial in evaluating the potential risks associated with nanoparticle inhalation (Hegazy, Faruk, Farag, & Shawky, 2018).
Bone Imaging Applications
An intriguing application of salmeterol xinafoate is in bone imaging. Research has explored the development of Tc-salmeterol as a potential diagnostic bone imaging agent, which could offer new avenues in medical imaging (Zaghary, Motaleb, & Anwar, 2016).
Formulation Development
Studies have also focused on the formulation of salmeterol xinafoate, including the effects of high shear mixing on the aerodynamic and biopharmaceutical performance of dry powder blends. Such research is vital for optimizing drug delivery and efficacy (Balducci et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol;1-hydroxynaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO4.C11H8O3/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21;12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2;1-6,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZNCVSCVHTPAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O.C1=CC=C2C(=C1)C=CC(=C2O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
89365-50-4 (Parent) | |
Record name | Salmeterol xinafoate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094749083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045798 | |
Record name | Salmeterol xinafoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Salmeterol xinafoate | |
CAS RN |
94749-08-3 | |
Record name | Salmeterol xinafoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94749-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Salmeterol xinafoate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094749083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Salmeterol xinafoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1RS)-1-[4-hydroxy-3-(hydroxymethyl) phenyl]-2-[[6-(4-phenylbutoxy)hexyl]amino}ethanol)-1-hydroxynaftaleno-2-carboxilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SALMETEROL XINAFOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EW8Q962A5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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